Synthetic Accessibility and Yield Comparison: Ethanol Derivative vs. Aldehyde and Ketone Analogs
The compound is synthesized via Grignard addition of methylmagnesium chloride to 1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde, achieving an isolated yield of 75% as a tan solid . In contrast, the aldehyde precursor (CAS 867034-96-6) and the ketone analog 1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone (CAS 867035-25-4) represent the C2-oxidized forms that lack the nucleophilic hydroxyl handle required for subsequent esterification, etherification, or carbamate formation. The difference in synthetic utility is qualitative but critical: the ethanol derivative provides a functional group suitable for Mitsunobu coupling, acylation, or mesylation/tosylation, whereas the aldehyde is limited to reductive amination and the ketone to oxime/hydrazone chemistry [1].
| Evidence Dimension | Synthetic yield from common aldehyde precursor |
|---|---|
| Target Compound Data | Isolated yield: 75% (0.67 g, tan solid) |
| Comparator Or Baseline | Aldehyde precursor (1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde): starting material; Ketone analog (1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone): requires separate synthetic route |
| Quantified Difference | 75% isolated yield for single-step Grignard addition; purity 89.0% (HPLC AUC) at tR = 9.34 min |
| Conditions | THF, 0°C to room temperature, methylmagnesium chloride (22 wt% in THF), 45 min reaction time; HPLC Method A |
Why This Matters
Procurement of the pre-formed ethanol derivative eliminates the need for in-house Grignard reactions (air-sensitive, exothermic) and provides a well-characterized building block with documented purity, reducing synthetic risk in multi-step medicinal chemistry campaigns.
- [1] Mérour, J.-Y.; Routier, S.; Suzenet, F.; Joseph, B. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2014, 19, 19935–19979. Section on synthetic transformations of azaindole C2 substituents. View Source
